2-Phenyl-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Phenyl-1,3-thiazole-4-carbonyl chloride is an organic compound with the molecular formula C₁₀H₆ClNOS and a molecular weight of 223.68 g/mol . It is a thiazole derivative, characterized by a thiazole ring substituted with a phenyl group and a carbonyl chloride group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna, topoisomerase ii , and protein tyrosine phosphatase 1 (SHP1) .
Mode of Action
Thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been implicated in the disruption of dna replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of Action
Thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell cycle arrest and apoptosis .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can alter the structure and function of proteins, potentially affecting their enzymatic activity. For example, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins and enzymes, which can lead to changes in their activity and function. This compound can also interact with nucleic acids, potentially affecting gene expression by modifying DNA or RNA molecules. Additionally, this compound can act as an inhibitor of certain signaling pathways by binding to and inactivating key signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and chronic alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative damage and affecting metabolic flux. The interaction of this compound with cofactors such as glutathione can also influence its metabolic fate and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes such as protein folding and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:
C9H7NOS+SOCl2→C10H6ClNOS+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Condensation Reactions: It can react with hydrazonoyl chlorides to form thiazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: In some cases, catalysts such as triethylamine (TEA) are used to facilitate the reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thiazole Derivatives: Formed by condensation reactions with hydrazonoyl chlorides.
Scientific Research Applications
2-Phenyl-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of biologically active molecules, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole-4-carboxylic acid: The precursor to 2-Phenyl-1,3-thiazole-4-carbonyl chloride.
2-Phenyl-1,3-thiazole-4-methyl ester: Another derivative of 2-Phenyl-1,3-thiazole-4-carboxylic acid.
2-Phenyl-1,3-thiazole-4-amide: Formed by the reaction of this compound with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFOIDMEHXGBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380109 | |
Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36094-04-9 | |
Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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